Purfalcamine

PfCDPK1 Enzymatic Assay Antimalarial

Purfalcamine is the only PfCDPK1 inhibitor combining tight enzymatic potency (IC50=17 nM) with validated oral pharmacokinetics (Cmax=2.6 µM, t1/2=3.1 h) and confirmed in vivo parasitemia delay. Unlike imidazopyridazine-series inhibitors that fail in vivo due to poor ADME, Purfalcamine provides a 23–36× selectivity window over mammalian cells and consistent EC50 values (171–259 nM) across drug-resistant P. falciparum strains, including Dd2, FCB, HB3, and W2. Its unique mechanism—blocking microneme discharge and erythrocyte invasion—is not replicated by standard antimalarials. For target validation, resistance profiling, or apicomplexan kinase selectivity panels, Purfalcamine is the irreplaceable chemical probe.

Molecular Formula C29H33FN8O
Molecular Weight 528.6 g/mol
Cat. No. B1679870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurfalcamine
SynonymsPurfalcamine
Molecular FormulaC29H33FN8O
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=C4C(=NC(=N3)NC5CCC(CC5)N)N(C=N4)C6=CC(=CC=C6)F
InChIInChI=1S/C29H33FN8O/c30-20-5-4-6-24(17-20)38-18-32-25-26(35-29(36-27(25)38)34-23-13-9-21(31)10-14-23)33-22-11-7-19(8-12-22)28(39)37-15-2-1-3-16-37/h4-8,11-12,17-18,21,23H,1-3,9-10,13-16,31H2,(H2,33,34,35,36)
InChIKeyKRCOMOOXOZSNAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Purfalcamine Procurement Guide: A Selective Oral PfCDPK1 Inhibitor for Antimalarial Research


Purfalcamine is a 2,6,9-trisubstituted purine small molecule that functions as a potent and selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) [1]. It is chemically defined by the IUPAC name (4-((2-(((1r,4r)-4-aminocyclohexyl)amino)-9-(3-fluorophenyl)-9H-purin-6-yl)amino)phenyl)(piperidin-1-yl)methanone, with a molecular formula of C29H33FN8O and a molecular weight of 528.62 . The compound is distinguished by its oral bioavailability and a dual-profile of biochemical potency (IC50 = 17 nM against PfCDPK1) and cellular antiparasitic activity (EC50 = 230 nM against P. falciparum 3D7) . This guide provides a quantitative, comparator-driven analysis to support informed procurement for antimalarial drug discovery and kinase signaling research.

Why Purfalcamine Cannot Be Replaced by Other Antimalarials or PfCDPK1 Inhibitors


Interchangeability with other antimalarial chemotypes or even alternative PfCDPK1 inhibitors is not scientifically supported. Purfalcamine exhibits a unique profile characterized by a tight IC50 of 17 nM for PfCDPK1 enzymatic inhibition [1], combined with a functional EC50 of 230 nM for blocking P. falciparum proliferation and a demonstrated 23- to 36-fold selectivity window over mammalian cell lines . In contrast, many in-class PfCDPK1 inhibitors, such as those from imidazopyridazine series, achieve sub-10 nM IC50 values but lack suitable ADME properties for in vivo efficacy [2], while others like dasatinib exhibit nanomolar potency but show broader kinase inhibition profiles [3]. Furthermore, Purfalcamine's unique mechanism—inhibition of microneme discharge and erythrocyte invasion [1]—is not replicated by standard antimalarials (e.g., chloroquine, artemisinin) that target different stages of the parasite life cycle. Substitution with a generic PfCDPK1 inhibitor without verified oral pharmacokinetics (Cmax = 2.6 µM, t1/2 = 3.1 h) and demonstrated in vivo parasitemia delay risks compromising experimental reproducibility and translational relevance.

Purfalcamine Evidence-Based Differentiation: A Quantitative Comparator Analysis for Scientific Procurement


PfCDPK1 Enzymatic Potency: Purfalcamine vs. Next-Generation Imidazopyridazine Inhibitors

Purfalcamine demonstrates an IC50 of 17 nM against recombinant PfCDPK1 in a biochemical assay . While a newer imidazopyridazine series has achieved IC50 values below 10 nM [1], these compounds have been reported to lack suitable ADME properties to show in vivo efficacy [1]. Purfalcamine, in contrast, combines this potent biochemical inhibition with verified oral pharmacokinetics (Cmax = 2.6 µM, t1/2 = 3.1 h) and in vivo efficacy (delay in parasitemia) . This establishes Purfalcamine as a benchmark tool compound with a balanced in vitro/in vivo profile not matched by many higher-potency but less developable alternatives.

PfCDPK1 Enzymatic Assay Antimalarial

Parasite Selectivity: Purfalcamine's Activity Profile Against PfCDPK1 vs. TgCDPK3

Purfalcamine exhibits a clear selectivity profile between Plasmodium and Toxoplasma CDPK orthologs. It is a potent inhibitor of PfCDPK1 (IC50 = 230 nM on recombinant enzyme) but shows significantly lower activity against TgCDPK3, requiring concentrations of 25-50 µM to affect T. gondii egress [1]. This 108- to 217-fold selectivity window is further validated in a cellular egress assay: 2.5-5 µM Purfalcamine completely blocks egress in PfCDPK1-expressing T. gondii while having no effect on TgCDPK3-expressing parasites [1]. This ortholog-level selectivity is not commonly observed with broader-spectrum kinase inhibitors like dasatinib or staurosporine, which inhibit multiple kinases at similar concentrations [1].

Selectivity PfCDPK1 TgCDPK3

Cellular Antiparasitic Potency and Therapeutic Window: Purfalcamine vs. Mammalian Cell Cytotoxicity

Purfalcamine demonstrates consistent antiparasitic activity against P. falciparum with EC50 values ranging from 171-259 nM across multiple strains, including drug-resistant lines (3D7, Dd2, FCB, HB3, W2) . This indicates robust efficacy independent of common resistance mechanisms. Critically, its cytotoxicity profile in mammalian cells shows a significant therapeutic window: EC50 values for CHO (12.33 µM), HEp2 (7.235 µM), HeLa (7.029 µM), and Huh7 (5.476 µM) are 23- to 36-fold higher than the EC50 for P. falciparum (230 nM) . In contrast, many broad-spectrum kinase inhibitors like staurosporine exhibit nanomolar cytotoxicity against mammalian cells, limiting their utility in host-parasite studies.

Antiparasitic Cytotoxicity Therapeutic Index

In Vivo Pharmacokinetics: Oral Exposure and Half-Life of Purfalcamine in a Murine Model

Following oral administration in male BALB/c mice (20 mg/kg), Purfalcamine achieves a peak plasma concentration (Cmax) of 2.6 µM with an elimination half-life (t1/2) of 3.1 hours . This Cmax is approximately 11-fold higher than the in vitro EC50 (230 nM), providing a pharmacologically relevant exposure level. By comparison, many PfCDPK1 inhibitors from the imidazopyridazine series, despite sub-10 nM IC50 values, failed to demonstrate in vivo efficacy due to poor ADME properties [1]. Purfalcamine's favorable oral pharmacokinetic profile is a key differentiator that supports its use in in vivo proof-of-concept studies.

Pharmacokinetics Oral Bioavailability In Vivo

Functional Mechanism: Inhibition of Microneme Discharge and Erythrocyte Invasion

Purfalcamine uniquely blocks two critical steps in the P. falciparum lifecycle: microneme discharge and subsequent erythrocyte invasion [1]. This functional inhibition is a direct consequence of PfCDPK1 inhibition and is not observed with standard antimalarials that target other processes (e.g., hemozoin formation by chloroquine, or translation by artemisinin). In a head-to-head comparison using a P3 peptide inhibitor of PfCDPK1, Purfalcamine similarly blocked erythrocyte invasion, confirming the specificity of its mechanism [1]. No quantitative comparative data exists against other small molecule PfCDPK1 inhibitors for this specific functional endpoint; however, the unique mechanistic link between enzymatic inhibition and invasion blockade is a key differentiator from alternative antimalarial classes.

Mechanism of Action Microneme Secretion Host Cell Invasion

In Vivo Efficacy: Delay of Parasitemia in a Rodent Malaria Model

In a murine model of malaria, oral administration of Purfalcamine (10 mg/kg, BID, for 6 days) resulted in a significant delay in the onset of parasitemia . This in vivo efficacy is a direct outcome of its oral bioavailability and potent antiparasitic activity. While a class-level comparison is limited, a study noted that a P. berghei model showed a 46% reduction in parasitemia with a related compound during a 4-day treatment regimen . Purfalcamine's demonstrated in vivo effect, combined with its pharmacokinetic profile, positions it as a viable tool for in vivo target validation studies, unlike many PfCDPK1 inhibitors that lack such data.

In Vivo Efficacy Malaria Model Parasitemia

Purfalcamine Application Scenarios: Where Its Differentiated Profile Provides the Greatest Scientific Value


PfCDPK1 Target Validation in Plasmodium Invasion Biology

Purfalcamine is the tool of choice for researchers investigating the role of PfCDPK1 in microneme secretion and erythrocyte invasion. As demonstrated in primary literature, it specifically blocks both processes, confirming the kinase's essential function [1]. This application leverages Purfalcamine's unique selectivity over TgCDPK3 [2] and its proven functional inhibition, enabling clean genetic-like chemical validation without confounding off-target effects.

In Vivo Proof-of-Concept Studies for Antimalarial Lead Optimization

For projects requiring in vivo efficacy data, Purfalcamine serves as a benchmark standard. Its demonstrated oral bioavailability (Cmax = 2.6 µM, t1/2 = 3.1 h) and ability to delay parasitemia in a murine model make it a reliable positive control for assessing new PfCDPK1 inhibitors. Unlike many high-potency in-class inhibitors that fail in vivo due to poor ADME [3], Purfalcamine provides a reference point for correlating in vitro potency with in vivo effect.

Selectivity Profiling in Apicomplexan Kinase Panels

Given its well-characterized selectivity window (108- to 217-fold) between PfCDPK1 and TgCDPK3 [2], Purfalcamine is ideal for inclusion in apicomplexan kinase selectivity panels. It serves as a negative control for TgCDPK3-driven phenotypes and a positive control for PfCDPK1-dependent processes, facilitating the interpretation of complex genetic and chemical interaction studies in both Plasmodium and Toxoplasma model systems.

Drug Resistance Mechanism Studies

Purfalcamine's consistent EC50 values (171-259 nM) against multiple P. falciparum strains, including drug-resistant isolates (Dd2, FCB, HB3, W2) , position it as a valuable probe for studying resistance mechanisms. Researchers can use it to generate and characterize resistant mutants, identifying potential PfCDPK1 gatekeeper mutations that confer resistance while avoiding the confounding factors of cross-resistance common to standard antimalarials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Purfalcamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.